molecular formula C13H19Cl2F3N2O B1523327 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride CAS No. 1333970-65-2

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride

Cat. No. B1523327
M. Wt: 347.2 g/mol
InChI Key: XOZFFSHCKOHEFZ-UHFFFAOYSA-N
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Description

“1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride” is a chemical compound with the molecular formula C13H19Cl2F3N2O . It is a salt, as indicated by the “dihydrochloride” in its name .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a phenyl ring, and a trifluoroethoxy group . The piperazine ring is a six-membered ring with two nitrogen atoms, and the phenyl ring is a six-membered carbon ring with alternating double bonds . The trifluoroethoxy group consists of an oxygen atom bonded to a carbon atom, which is in turn bonded to three fluorine atoms .

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives have been synthesized as part of studies exploring new chemical entities with potential biological activities. For example, novel triazole derivatives incorporating piperazine moieties were synthesized to investigate their antimicrobial activities, demonstrating the compound's role in creating potentially therapeutic agents (Bektaş et al., 2007). Similarly, the synthesis of piperazine derivatives with a focus on enhancing specific chemical properties, such as reduced lipophilicity for better suitability as radiotracers, highlights the compound's versatility in drug development processes (Abate et al., 2011).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives of this compound has yielded promising results. Studies have shown that these derivatives can possess significant activity against various microorganisms, indicating their potential as antimicrobial agents. For instance, compounds synthesized from piperazine and triazole structures were found to have good or moderate activities against test microorganisms, suggesting their applicability in developing new antimicrobial therapies (Bektaş et al., 2007).

Antitumor Activities

The antitumor potential of compounds related to "1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride" has been a subject of interest. For example, derivatives bearing the piperazine amide moiety have been synthesized and tested against breast cancer cells, with some compounds showing promising antiproliferative effects, thereby highlighting their potential in cancer treatment (Yurttaş et al., 2014).

Biological Activity Evaluation

The evaluation of biological activities, such as anticonvulsant and antidepressant effects, further demonstrates the scientific research applications of this compound. Studies on derivatives have explored their efficacy in treating conditions like epilepsy and depression, contributing valuable insights into the compound's therapeutic potential (Aytemir et al., 2004).

properties

IUPAC Name

1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)10-19-12-3-1-11(2-4-12)9-18-7-5-17-6-8-18;;/h1-4,17H,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZFFSHCKOHEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OCC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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